Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate
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Overview
Description
Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate is a chemical compound with the molecular formula C6H6BrF6O2 This compound is characterized by the presence of a cyclobutanol ring substituted with bromine and hexafluoro groups, and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate typically involves the reaction of cyclobutanol with bromine and hexafluoroacetone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a hexafluorocyclobutanol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hexafluorocyclobutanone, hexafluorocyclobutanol, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate involves its interaction with molecular targets through its functional groups. The bromine and hexafluoro substituents enhance its reactivity, allowing it to participate in various chemical reactions. The acetate group can undergo hydrolysis to release acetic acid, which may further influence its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol, 1,2-dibromo-2,2,3,3,4,4-hexafluoro-: Similar structure but with an additional bromine atom.
Cyclobutanol, 1-chloro-2,2,3,3,4,4-hexafluoro-: Similar structure with chlorine instead of bromine.
Cyclobutanol, 1-iodo-2,2,3,3,4,4-hexafluoro-: Similar structure with iodine instead of bromine.
Uniqueness
Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate is unique due to the presence of both bromine and hexafluoro substituents, which impart distinct chemical properties such as high reactivity and stability
Properties
CAS No. |
714-43-2 |
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Molecular Formula |
C6H3BrF6O2 |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
(1-bromo-2,2,3,3,4,4-hexafluorocyclobutyl) acetate |
InChI |
InChI=1S/C6H3BrF6O2/c1-2(14)15-3(7)4(8,9)6(12,13)5(3,10)11/h1H3 |
InChI Key |
NMUNKBKHIKDCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(C(C1(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
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